molecular formula C13H22O2 B093896 Linalyl propionate CAS No. 144-39-8

Linalyl propionate

Cat. No. B093896
CAS RN: 144-39-8
M. Wt: 210.31 g/mol
InChI Key: WAQIIHCCEMGYKP-UHFFFAOYSA-N
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Description

Linalyl propionate, also known as linalyl acetate, is a monoterpene ester commonly found in essential oils and is known for its pleasant scent. It is a principal component in many essential oils and is associated with a variety of biological activities, including anti-inflammatory properties . The compound is closely related to linalool, a monoterpene alcohol, which is often present alongside linalyl acetate in essential oils .

Synthesis Analysis

The synthesis of linalyl acetate has been explored using various catalysts. One method involves the esterification of linalool with acetic anhydride, catalyzed by heteropolychromovanadopohosphate, which yields over 95.3% of linalyl acetate under optimal conditions . Another approach uses acidic ionic liquids as catalysts, with triethylammonium sulfate ([Et3NH][HSO4]) showing the best catalytic activity, achieving a yield of 91.4% . Additionally, p-toluenesulphonic acid has been used as a catalyst for the synthesis of linalyl acetate, with a reported yield of 73.6% under optimum conditions .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of linalyl propionate, it can be inferred from related compounds and synthesis methods. Linalyl acetate is structurally related to linalool, and its synthesis involves the formation of an ester linkage between the alcohol group of linalool and an acetyl group .

Chemical Reactions Analysis

The allylic rearrangement of linalyl acetate has been studied in various solvents, including acetic acid and propionic acid. The mechanism involves the generation of carbonium-ion pairs and the behavior of the active intermediate in the transition state . The anti-inflammatory activity of linalyl acetate has been attributed to its ability to reduce edema in a model of inflammation, suggesting a pro-drug behavior where linalyl acetate may be converted to its active form, linalool, in the body .

Physical and Chemical Properties Analysis

Linalyl acetate's physical and chemical properties are characterized by its role in the fragrance of plants and its biological activities. It is a volatile compound contributing to the floral scent and is used by plants like Clarkia breweri to attract pollinators . The compound's anti-inflammatory activity has been demonstrated in vivo, where it reduces edema in rats, indicating its potential as an anti-inflammatory agent . The synthesis methods described suggest that linalyl acetate is a stable compound under various reaction conditions, with high yields achievable using different catalysts .

Scientific Research Applications

Specific Scientific Field

Nanotechnology and Biotechnology

Summary of the Application

Linalyl propionate has been used in the synthesis of carbon nanoparticles (CNPs). These CNPs were loaded with Linalyl propionate, a compound isolated from Coriander sativum .

Methods of Application or Experimental Procedures

The Linalyl propionate was conjugated with carbon nanoparticles. The conjugate was characterized by FTIR, TEM, and PS analysis .

Results or Outcomes

The conjugate showed similar antioxidant and anti-proliferative activity when compared to the pure extract. In terms of antibacterial property, the conjugate showed good inhibition against both gram-positive and gram-negative bacteria whereas the extract showed inhibition only against gram-negative bacteria .

Application in Perfumery and Aromatherapy

Specific Scientific Field

Perfumery and Aromatherapy

Summary of the Application

Linalyl propionate is a commonly used fragrant ingredient in perfumery. It is also used in aromatherapy for its calming effects .

Methods of Application or Experimental Procedures

Linalyl propionate is added to perfumes, household cleaning agents, furniture care products, waxes, as well as to processed food and beverages, as a fragrance and flavor agent .

Results or Outcomes

Its odor is described in literature as floral, citric, fresh and sweet .

Application in Functional Products

Specific Scientific Field

Chemistry and Product Development

Summary of the Application

Linalyl Propionate falls into the category of modern bergamot-lavender notes. A pronounced fruity nuance distinguishes it from Linalyl Acetate. Its excellent stability and intensive clean, fresh character make it ideal for use in fragrances designed for functional products .

Methods of Application or Experimental Procedures

Linalyl Propionate is used at a use level of 1% - 10% in the formulation of functional products .

Results or Outcomes

The product has good stability and provides a clean, fresh character to the functional products .

Application in Cosmetics

Specific Scientific Field

Cosmetology

Summary of the Application

Linalyl Propionate is a fragrance used in cosmetics .

Methods of Application or Experimental Procedures

Linalyl Propionate is added to cosmetic products as a fragrance .

Results or Outcomes

The ingredient provides a pleasant fragrance to the cosmetic products .

Application in Cleaning Products

Specific Scientific Field

Chemistry and Product Development

Summary of the Application

Linalyl Propionate is used in the formulation of cleaning products due to its excellent stability and intensive clean, fresh character .

Methods of Application or Experimental Procedures

Linalyl Propionate is used at a use level of 1% - 10% in the formulation of cleaning products .

Results or Outcomes

The product provides a clean, fresh character to the cleaning products .

Application in Food and Beverage Industry

Specific Scientific Field

Food Science and Technology

Summary of the Application

Linalyl Propionate is used as a flavoring agent in the food and beverage industry .

Methods of Application or Experimental Procedures

Linalyl Propionate is added to food and beverages as a flavoring agent .

Results or Outcomes

The ingredient provides a unique flavor to the food and beverages .

properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQIIHCCEMGYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047574
Record name 3,7-Dimethylocta-1,6-dien-3-yl propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless or almost colourless liquid with a fresh, floral, sweet, fruity, pear-like odour
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 10.00 mm Hg
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030425
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Solubility

17 mg/L @ 20 °C (exp), soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerol, 1 ml in 7 ml 70% alcohol; 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.902
Record name Linalyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/361/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Linalyl propionate

CAS RN

144-39-8
Record name Linalyl propionate
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Record name 3,7-Dimethyl-1,6-octadien-3-yl propionate
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Record name Linalyl propionate
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-propanoate
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Record name 3,7-Dimethylocta-1,6-dien-3-yl propanoate
Source EPA DSSTox
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Record name Linalyl propionate
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Record name LINALYL PROPIONATE
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Record name Linalyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
492
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… of experimental data, safety to aquatic compartments could not be established for linalyl butyrate, linalyl isobutyrate, terpineol acetate, 4-terpinenol, linalyl formate and linalyl propionate. …
Number of citations: 39 efsa.onlinelibrary.wiley.com
CS Letizia, J Cocchiara, J Lalko, AM Api - Food and chemical toxicology, 2003 - Elsevier
… Linalyl propionate is a fragrance ingredient used in many fragrance compounds. It may be found in fragrances used in decorative cosmetics, fine fragrances, shampoos, toilet …
Number of citations: 4 www.sciencedirect.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2015 - Elsevier
The use of this material under current use conditions is supported by the existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, …
Number of citations: 11 www.sciencedirect.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2015 - Elsevier
… Read across can be made to linalyl propionate (CAS # 144-39-… TA102 were treated with linalyl propionate in DMSO (dimethyl … Under the conditions of the study, linalyl propionate was …
Number of citations: 13 www.sciencedirect.com
EFSA Panel on Additives and Products or … - EFSA …, 2022 - Wiley Online Library
… For linalyl propionate, natural occurrence could be demonstrated only in plants which are uncommon in Europe, and for linalyl isobutyrate, no quantitative data were found. However, …
Number of citations: 9 efsa.onlinelibrary.wiley.com
L Jirovetz, G Buchbauer… - Journal of Agricultural and …, 1998 - ACS Publications
The essential oil of the exotic fresh fruit (pulp) Annona muricata (Annonaceae) from Cameroon was investigated by gas chromatographic/spectroscopic (GC/FID and GC/MS) and …
Number of citations: 66 pubs.acs.org
D Bickers, P Calow, H Greim… - Food and …, 2003 - fragrancematerialsafetyresource …
… No sensitization reactions were observed with linalyl isobutyrate and linalyl propionate (data were not available for the other linalyl esters) when tested at 8% in open epicutaneous tests …
S Rathore, R Kumar - Molecules, 2022 - mdpi.com
… linalyl propionate percentage (16.9%), while cluster II corresponds to 24 h of drying with the lowest linalool (33.0%) and highest linalyl propionate (21.9… , and linalyl propionate showed a …
Number of citations: 6 www.mdpi.com
L Chagonda, M Gundidza… - Journal of Essential Oil …, 1994 - Taylor & Francis
The volatil oil from Zanthoxylum chalybeum Thunb. was obtained from the fresh leaves by hydrodistillation. The essential oil was analyzed by the use of GC and GC/MS. The major …
Number of citations: 11 www.tandfonline.com
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
The use of this material under current use conditions is supported by the existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental toxicity, …

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